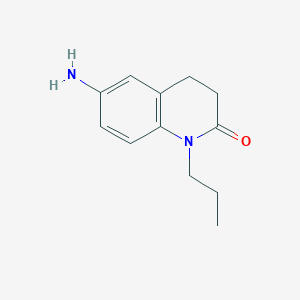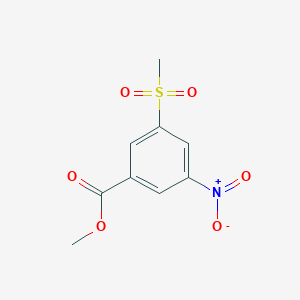![molecular formula C15H24N2O2 B1518038 N-{2-[3-(アミノメチル)フェノキシ]エチル}-N-メチルオキサン-4-アミン CAS No. 1153383-86-8](/img/structure/B1518038.png)
N-{2-[3-(アミノメチル)フェノキシ]エチル}-N-メチルオキサン-4-アミン
概要
説明
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of complex molecules.
Biology: : Investigated for its role in cell signaling pathways.
Medicine: : Explored for its potential therapeutic effects in neurological disorders.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
準備方法
Synthetic routes and reaction conditions: The synthesis of N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine typically involves multiple steps. One common method is through the reaction of 3-(aminomethyl)phenol with an appropriate oxalyl chloride derivative under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction. Temperature control and the addition of a catalyst might be necessary to improve the yield.
Industrial production methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistency in product quality and yield. Advanced purification techniques, such as recrystallization and column chromatography, are often employed to achieve the desired purity.
化学反応の分析
Types of reactions: N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxides.
Reduction: : Reduction processes can yield different amine derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are quite common.
Common reagents and conditions:
Oxidation: : Uses reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typically uses halogenating agents like thionyl chloride or phosphoryl chloride.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation generally yields oxides, while reduction can produce various amine derivatives. Substitution reactions might lead to a range of substituted phenoxy compounds.
作用機序
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is unique compared to similar compounds due to its specific structural features, which impart distinct chemical and biological properties. For example, compared to N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine, the presence of an aminomethyl group in the former allows for different reactivity and binding affinities.
類似化合物との比較
N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
N-{2-[3-(ethylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
N-{2-[3-(hydroxymethyl)phenoxy]ethyl}-N-methyloxan-4-amine
There you have it—a detailed look at N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine! Fascinating, isn't it?
特性
IUPAC Name |
N-[2-[3-(aminomethyl)phenoxy]ethyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQBVRQJFANGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)CN)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)


![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)

![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
